Cas no 114394-00-2 (2(3H)-Naphthalenone, 6-[(1S)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, (4R,4aS,6R)-)

2(3H)-Naphthalenone, 6-[(1S)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, (4R,4aS,6R)- structure
114394-00-2 structure
Product Name:2(3H)-Naphthalenone, 6-[(1S)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, (4R,4aS,6R)-
Numero CAS:114394-00-2
MF:C15H24O3
MW:252.349265098572
CID:5576623
Update Time:2023-08-22

2(3H)-Naphthalenone, 6-[(1S)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, (4R,4aS,6R)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2(3H)-Naphthalenone, 6-(1,2-dihydroxy-1-methylethyl)-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, [4R-[4α,4aα,6β(S*)]]- (9CI)
    • (4R,4aS,6R)-6-[(1S)-1,2-Dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-2(3H)-naphthalenone
    • (11S)-Nootkatone-11,12-diol
    • 2(3H)-Naphthalenone, 6-[(1S)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, (4R,4aS,6R)-
    • Inchi: 1S/C15H24O3/c1-10-6-13(17)7-11-4-5-12(8-14(10,11)2)15(3,18)9-16/h7,10,12,16,18H,4-6,8-9H2,1-3H3/t10-,12-,14+,15-/m1/s1
    • Chiave InChI: DJPISZPEZJGKKI-WAZAZEMKSA-N
    • Sorrisi: O=C1C=C2[C@@](C[C@](CC2)([H])[C@](C)(O)CO)([C@H](C)C1)C

2(3H)-Naphthalenone, 6-[(1S)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, (4R,4aS,6R)- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.114 d, rt
2.1R:NaBH4, R:CeCl3
3.15 d, rt
Riferimento
Modification of valencene by bio- and chemical transformation
By Asakawa, Yoshinori et al, Natural Product Communications, 2013, 8(7), 859-862

Metodo di produzione 2

Condizioni di reazione
1.1R:UO2, C:SiO2
Riferimento
Urodiolenone from grapefruit juice, a urinary metabolite found in hypertensive subjects
By Chayen, Ralph et al, Phytochemistry, 1988, 27(2), 369-72

Metodo di produzione 3

Condizioni di reazione
1.114 d, rt
2.1R:NaBH4, R:CeCl3
3.1R:p-O2NC6H4CO2H, R:PPh3, R:EtO2CN=NCO2Et
4.15 d, rt
Riferimento
Modification of valencene by bio- and chemical transformation
By Asakawa, Yoshinori et al, Natural Product Communications, 2013, 8(7), 859-862

Metodo di produzione 4

Condizioni di reazione
1.1S:H2O, 5 d, 30°C, pH 7.0
Riferimento
Biotransformation of citrus aromatics nootkatone and valencene by microorganisms
By Furusawa, Mai et al, Chemical & Pharmaceutical Bulletin, 2005, 53(11), 1423-1429

2(3H)-Naphthalenone, 6-[(1S)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, (4R,4aS,6R)- Raw materials

2(3H)-Naphthalenone, 6-[(1S)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, (4R,4aS,6R)- Preparation Products

Fornitori consigliati
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.